![molecular formula C8H10N2O2 B2591938 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- CAS No. 79960-24-0](/img/structure/B2591938.png)
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-
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Description
Scientific Research Applications
Structural Analysis and Synthesis
The structural analysis and synthesis of azolyl-3-propenoic esters, including methyl (E)-3-(imidazol-4-yl)propenoate, have been studied extensively. These compounds demonstrate significant chemical properties due to their almost planar azole rings and side chains. Extensive hydrogen bonding, primarily of the type N-H...O supplemented by C-H...O interactions, has been observed in these molecules, indicating their potential for diverse chemical applications and interactions (Blake et al., 1997).
Prodrug Synthesis
Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid and related compounds has been explored for the development of mitochondria-targeted prodrugs. These studies highlight the chemical versatility of imidazolyl propenoates in medicinal chemistry, specifically in enhancing the bioavailability and efficacy of antioxidant compounds (Hattan et al., 2013).
Metal Complex Synthesis
Research on the synthesis of metal complexes with imidazolyl-acetate derivatives has shed light on their structural and electronic properties. Such complexes have been studied for their potential applications in catalysis and material science, demonstrating the broad utility of imidazolyl propenoates in inorganic chemistry (Banerjee et al., 2013).
Anti-inflammatory and Analgesic Activity
Imidazolyl propenoates have been investigated for their potential anti-inflammatory and analgesic activities. These studies reveal the therapeutic potential of such compounds in treating inflammation and pain, further expanding the scope of their application in pharmaceutical research (El-Shorbagi et al., 1989).
Corrosion Inhibition
The study of imidazolyl propenoates for corrosion inhibition on metal surfaces in acidic environments illustrates their application in industrial and engineering fields. These compounds offer a promising approach to protecting metals from corrosion, indicating their importance beyond biological systems (Ammal et al., 2018).
properties
IUPAC Name |
methyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-6-9-5-7(10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVYIOTRBELHH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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